Cacotheline

Description

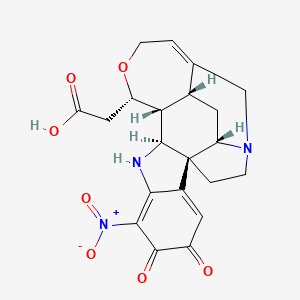

Structure

2D Structure

Properties

CAS No. |

561-20-6 |

|---|---|

Molecular Formula |

C21H21N3O7 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

2-(9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,9,17-trien-14-yl)acetic acid |

InChI |

InChI=1S/C21H21N3O7/c25-12-6-11-17(18(19(12)28)24(29)30)22-20-16-10-5-14-21(11,20)2-3-23(14)8-9(10)1-4-31-13(16)7-15(26)27/h1,6,10,13-14,16,20,22H,2-5,7-8H2,(H,26,27) |

InChI Key |

IVEMPCACOMNRGI-UHFFFAOYSA-N |

SMILES |

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=C(C(=O)C(=O)C=C56)[N+](=O)[O-])CC(=O)O |

Canonical SMILES |

C1CN2CC3=CCOC(C4C3CC2C15C4NC6=C(C(=O)C(=O)C=C56)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of Cacotheline

Classical Synthesis Routes for Cacotheline from Precursors

The traditional and most common method for synthesizing this compound involves the direct chemical modification of brucine (B1667951), a readily available natural product.

Nitro Derivatization of Brucine: Reaction Conditions and Yield Optimization

The primary route to this compound is through the nitration of brucine using nitric acid. ottokemi.comwikipedia.org This reaction involves the introduction of a nitro group onto the brucine molecule.

A common procedure involves dissolving brucine dihydrate in nitric acid and heating the mixture. For instance, brucine dihydrate can be dissolved in 3.5 M nitric acid and heated at 60°C for approximately 2 hours with occasional stirring. Another described method involves heating brucine with 3.5 M nitric acid on a water bath at a temperature of 60-70°C for 2 hours, at which point the conversion to this compound is considered complete. guidechem.com

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. A reported preparative procedure using brucine dihydrate (10 g, 25.3 mmol) dissolved in 3.5 M nitric acid (75 mL) and heated at 60°C for 2 hours resulted in a high yield of 91% for pure this compound•HNO₃•H₂O.

Table 1: Reaction Conditions for Nitro Derivatization of Brucine

| Parameter | Value | Reference |

| Starting Material | Brucine Dihydrate | |

| Reagent | 3.5 M Nitric Acid | guidechem.com |

| Temperature | 60-70°C | guidechem.com |

| Reaction Time | 2 hours | guidechem.com |

| Reported Yield | 91% |

Isolation and Purification Techniques for Crude this compound

Following the nitration reaction, the crude this compound needs to be isolated and purified. A typical isolation procedure involves cooling the reaction mixture, often in an ice bath for several hours, to induce precipitation of the product. The resulting precipitate is then filtered and washed sequentially with water, acetone, and diethyl ether to remove impurities.

For further purification, techniques such as column chromatography using silica (B1680970) gel can be employed. The purity of the final product is often assessed by techniques like thin-layer chromatography (TLC), which is monitored under ultraviolet light. High-performance liquid chromatography (HPLC) and spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry are also utilized to confirm the structure and purity of the synthesized this compound.

Advanced and Improved Synthetic Protocols

While the classical synthesis of this compound is well-established, research continues to explore more advanced and efficient methods for its preparation.

Development of High-Purity this compound Preparation Methods

The development of methods to produce high-purity this compound is essential for its use in sensitive analytical applications. researchgate.net High-purity this compound, with assays of ≥95% or ≥98%, is commercially available for synthesis and analytical purposes. carlroth.com The synthesis of high-purity chemical libraries has been shown to be a valuable tool in identifying potent bioactive molecules, highlighting the importance of pure compounds in research. nih.gov Improved preparation methods focus on optimizing reaction conditions and employing advanced purification techniques to achieve a high degree of purity. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.compurkh.com These approaches focus on using less hazardous chemicals, reducing waste, and improving energy efficiency. researchgate.net In the context of this compound synthesis, green chemistry could involve exploring alternative, less hazardous nitrating agents or developing catalytic systems that allow for milder reaction conditions. The use of greener solvents, such as water or bio-based solvents, instead of traditional organic solvents, is a key aspect of green pharmaceutical synthesis that could be applied to this compound production. jocpr.com While specific green synthesis routes for this compound are not extensively documented in the provided search results, the broader trends in green chemistry suggest potential avenues for future research. mdpi.compurkh.comdntb.gov.ua

Investigation of By-products and Reaction Mechanisms in this compound Synthesis

The synthesis of this compound, a nitro derivative of the alkaloid brucine, is most commonly achieved through the reaction of brucine with nitric acid. thegoodscentscompany.comepdf.pubecfr.gov This process, while established for over a century, involves a complex series of oxidation and nitration reactions, the specifics of which, including the formation of by-products and the precise reaction mechanism, have been the subject of scientific investigation.

The primary reaction for this compound synthesis involves treating brucine with nitric acid under controlled temperature conditions. ecfr.govdrugfuture.com Early work by Leuchs and his colleagues in 1910 established that reacting brucine with 10% nitric acid at temperatures between 60-70°C yields this compound. drugfuture.com Other described methods utilize 3.5M nitric acid, also with heating.

Subsequent studies have sought to elucidate the intricate chemical transformations that occur during this synthesis. The reaction is not a simple nitration but a more complex oxidation-reduction process. nih.gov Investigations using electrochemical methods and spectrophotometry have provided significant insights into the reaction pathway.

A key intermediate in the formation of this compound has been identified as a bright red compound named bruciquinone. acs.org This intermediate is formed under milder oxidation conditions, such as using 5 M nitric acid at a lower temperature range of 0-5°C. acs.org Bruciquinone is the result of a two-electron oxidation of brucine, which can be reversibly reduced back to a colorless hydroquinone (B1673460). acs.org

The reaction conditions significantly influence the product distribution. While moderate conditions favor the formation of this compound, more forceful conditions can lead to a variety of by-products due to further oxidation and degradation of the brucine skeleton. Studies on the reaction of dinitrostrychnic acid, a compound structurally related to brucine, with nitric acid have identified several smaller degradation products, including oxalic acid and picric acid. ias.ac.in This suggests that under harsh conditions, the reaction with brucine likely also produces a complex mixture of smaller, highly oxidized and nitrated aromatic compounds.

The final yellow-colored product observed in the well-known, but now less common, brucine-based colorimetric assay for nitrates, which employs concentrated sulfuric acid and high temperatures, is of a currently unknown structure. acs.org This indicates that under these more extreme conditions, this compound itself may be an intermediate that undergoes further reactions.

The following table summarizes the observed products under different reaction conditions involving the oxidation of brucine:

| Reactants | Conditions | Major Product(s) | Notes | Reference |

|---|---|---|---|---|

| Brucine, 5 M Nitric Acid | 0-5°C | Bruciquinone | A bright red intermediate resulting from a two-electron oxidation. | acs.org |

| Brucine, 10% Nitric Acid | 60-70°C | This compound | A yellow, nitro-derivative of bruciquinone. | drugfuture.comacs.org |

| Brucine, Nitric Acid, Concentrated Sulfuric Acid | 100°C (boiling water) | Unknown yellow product | Used in the historical colorimetric determination of nitrates. | acs.org |

| Dinitrostrychnic Acid, Nitric Acid | Vigorous heating | Oxalic acid, Picric acid, other nitrogenous acids | Demonstrates the potential for extensive degradation of the alkaloid structure under harsh conditions. | ias.ac.in |

Structural Characterization and Spectroscopic Analysis of Cacotheline

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of Cacotheline's complex structure is accomplished through the synergistic application of several advanced spectroscopic methods. cube-synergy.eu These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable for a comprehensive analysis of its atomic and molecular properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structure of organic molecules like this compound. azooptics.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. azooptics.com Both proton (¹H) and carbon-13 (¹³C) NMR are crucial in piecing together the molecular puzzle of this compound.

Proton NMR (¹H NMR) spectroscopy offers valuable data on the number and types of hydrogen atoms present in this compound. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of each proton. azooptics.com Deshielded protons, which are in electron-poor environments, resonate at higher chemical shifts (downfield), while shielded protons in electron-rich environments appear at lower chemical shifts (upfield). azooptics.com

Predicted ¹H NMR Data for this compound:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Singlet, Doublet |

| Alkene Protons | 5.5 - 6.5 | Multiplet |

| Protons adjacent to Oxygen | 3.5 - 4.5 | Multiplet |

| Aliphatic Protons | 1.0 - 3.0 | Multiplet |

This table is predictive and based on general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. libretexts.org Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its bonding and electronic environment. libretexts.org The typical range for ¹³C chemical shifts is broader than for ¹H NMR, spanning from 0 to over 200 ppm. azooptics.com

Similar to ¹H NMR, detailed experimental ¹³C NMR data for this compound is scarce. However, expected chemical shift ranges can be estimated based on its functional groups.

Predicted ¹³C NMR Data for this compound:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbons | 160 - 180 |

| Aromatic/Alkene Carbons | 100 - 150 |

| Carbons bonded to Oxygen | 50 - 80 |

| Aliphatic Carbons | 10 - 50 |

This table is predictive and based on general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms in the complex structure of this compound, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular framework.

The application of these 2D NMR methods would be instrumental in confirming the complete and precise structure of this compound.

Carbon-13 (¹³C) NMR Spectroscopic Studies

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. bioline.org.br The IR spectrum of this compound, available from the NIST Chemistry WebBook, reveals characteristic absorption bands that correspond to specific vibrational modes of its functional groups. nist.gov

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H | Stretching (from hydroxyl groups and potentially water) |

| ~3000-3100 | C-H | Stretching (aromatic and vinylic) |

| ~2800-3000 | C-H | Stretching (aliphatic) |

| ~1700 | C=O | Stretching (carbonyl from lactam and/or quinone) |

| ~1600, ~1470 | C=C | Stretching (aromatic ring) |

| ~1500 | N-O | Stretching (nitro group) |

| ~1200-1300 | C-O | Stretching (ether and hydroxyl) |

| ~1350 | N-O | Stretching (nitro group) |

Data is interpreted from general IR spectroscopy principles and the known structure of this compound. nist.gov

The presence of strong bands for C=O, N-O, and O-H stretching confirms the key functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. pressbooks.pub The wavelengths at which a molecule absorbs light (λmax) are characteristic of its conjugated systems and chromophores. pressbooks.pub

For this compound, the presence of aromatic rings and other conjugated systems, such as the dinitrophenylamine moiety, leads to characteristic absorption bands in the UV-Vis spectrum. rsc.org While specific experimental λmax values for this compound are not consistently reported in readily accessible literature, its known use as a redox indicator suggests significant changes in its UV-Vis spectrum upon changes in its oxidation state, which is a property of its chromophoric system. rsc.org The color change associated with its use as an indicator for stannous tin is a direct result of alterations in its electronic structure, which are observable via UV-Vis spectroscopy. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern.

Molecular Weight: The molecular weight of this compound has been consistently reported across various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁N₃O₇ | nih.govmedkoo.com |

| Molecular Weight | 427.41 g/mol | medkoo.comucplchem.com |

| Exact Mass | 427.13795002 Da | nih.gov |

This table presents the molecular formula, molecular weight, and exact mass of this compound.

Fragmentation Analysis: While a detailed fragmentation pattern for this compound is not extensively documented in the provided search results, the principles of mass spectrometry suggest that the molecule would fragment in a predictable manner upon ionization. The process involves the sample being vaporized and then ionized, often by an electron beam, which removes an electron to form a positive ion. youtube.com This molecular ion is often unstable and breaks down into smaller, charged fragments. youtube.com The pattern of these fragments is unique to the molecule's structure.

In a study involving oxovanadium(IV) complexes, a Fast Atom Bombardment (FAB) mass spectrum of a related complex showed peaks at m/z values of 410, 390, 180, 140, and 107 amu, which helped in proposing the molecular formula and fragmentation pattern of the complex. e-journals.in Although this is not directly for this compound, it illustrates the application of mass spectrometry in analyzing complex molecules. High-resolution mass spectrometry coupled with gas chromatography is a powerful tool for obtaining detailed information about the chemical composition of complex mixtures. scielo.org.co

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. bruker.com Circular dichroism techniques are essential for studying the stereochemical aspects of such molecules.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the three-dimensional structure and absolute configuration of molecules in solution. wikipedia.org By comparing experimental VCD spectra with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT), the absolute configuration of a chiral molecule can be unambiguously determined. wikipedia.org Although the search results mention VCD as a powerful tool for chiral analysis, specific VCD studies on this compound were not found. bruker.comrsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the spectrum. encyclopedia.pub It provides information about the electronic transitions within a chiral molecule and is a powerful tool for determining the absolute configuration of organic compounds. encyclopedia.pubmpg.de Similar to VCD, the interpretation of ECD spectra is often supported by theoretical calculations. While the principles of ECD are well-established, specific ECD data for this compound is not available in the provided search results.

Computational Chemistry Approaches to this compound Structure and Properties

Computational chemistry offers powerful tools to investigate the structure and properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.iryoutube.com DFT calculations can provide valuable insights into molecular geometry, electronic properties, and spectroscopic features. nih.govekb.eg For this compound, DFT could be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate theoretical vibrational and electronic spectra to aid in the interpretation of experimental data from IR, VCD, and ECD spectroscopy. ijcce.ac.ir

Determine electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity. ekb.egrsc.org

A recent study highlighted the use of DFT to investigate the electronic structure of novel quinolinone derivatives, demonstrating the power of this approach in characterizing complex organic molecules. ekb.eg Although no specific DFT studies on this compound were found, this methodology is highly applicable.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. ebsco.comnih.gov These simulations allow for the study of the conformational flexibility of molecules over time. For this compound, MD simulations could reveal:

The range of accessible conformations in different solvent environments. rsc.org

The dynamics of its interaction with other molecules, such as the tin ions it is used to detect. pnas.org

Insights into how its three-dimensional shape fluctuates, which can be crucial for its function as an indicator. youtube.com

MD simulations have been successfully used to study the interaction of complex molecules with their targets, for example, the binding of the cyclotide kalata B1 to lipid membranes. nih.gov A study on the interaction of this compound with the Cx43 C-terminal domain employed molecular dynamics to obtain a stable structure of the complex. pnas.org

Redox Chemistry and Electrochemical Behavior of Cacotheline

Formal Redox Potential Studies of the Cacotheline-Reduced this compound Couple

The formal redox potential (E°') of a redox couple is a measure of its tendency to acquire electrons and be reduced. For this compound, this potential is a critical parameter that dictates its applicability as a redox indicator in titrimetric analyses. Research has been conducted to precisely determine the formal redox potential of the this compound-reduced this compound couple.

An improved method for preparing high-purity this compound has facilitated accurate studies of its redox properties. researchgate.net Using this purified material, the formal redox potential of the this compound-reduced this compound couple has been determined in hydrochloric acid media (1–6 F) through three distinct methods. researchgate.net These studies provide a fundamental understanding of the thermodynamics of the this compound redox system. The facile redox property of this compound is a key factor in its effectiveness as an organocatalyst for reactions such as the aerobic oxidation of benzylamines. researchgate.net

Electrochemical Characterization Techniques

A variety of electrochemical techniques have been employed to characterize the redox behavior of this compound. These methods provide insights into the kinetics and mechanisms of its electrochemical reactions at electrode surfaces.

Cyclic Voltammetry (CV) of this compound

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to investigate the redox behavior of chemical species. libretexts.orgjh.edu It involves sweeping the potential of a working electrode and measuring the resulting current. libretexts.orgpineresearch.com CV can provide qualitative information about electrochemical processes, including the presence of reaction intermediates and the reversibility of reactions. libretexts.org

In the context of this compound, CV has been instrumental in studying its electrochemical behavior. For instance, after brucine (B1667951) is transformed into this compound through a reaction with nitric acid, its electrochemical properties can be analyzed. researchgate.net Studies have shown that the electrochemical behavior of related compounds can be influenced by factors such as the composition of the electrode, highlighting the importance of experimental conditions in CV analysis. researchgate.net The technique allows for the generation of a species during a forward scan and the subsequent probing of its fate on the reverse scan, offering insights into reaction mechanisms. jh.edu

Differential Pulse Voltammetry (DPV) Studies

Differential pulse voltammetry (DPV) is a sensitive electrochemical method that offers advantages over CV by minimizing background charging currents, resulting in higher resolution and lower detection limits. pineresearch.comopenaccesspub.orgwikipedia.org This technique applies a series of voltage pulses superimposed on a linear potential ramp and measures the differential current. openaccesspub.orgmaciassensors.com

DPV has been utilized in the study of this compound and related compounds. The technique's high sensitivity makes it suitable for detecting very low concentrations of electroactive species. wikipedia.orgmaciassensors.com For reversible reactions, DPV peaks are symmetric, while irreversible reactions produce asymmetric peaks. wikipedia.org This characteristic allows for the elucidation of the nature of the electrode reactions of this compound.

Chronoamperometry and Chronocoulometry

Chronoamperometry and chronocoulometry are potential step techniques where the potential of the working electrode is changed, and the resulting current (in chronoamperometry) or charge (in chronocoulometry) is measured as a function of time. pineresearch.comals-japan.com Chronoamperometry is based on the Cottrell equation, which describes the current decay over time due to diffusion-limited mass transport. pineresearch.com Chronocoulometry, which integrates the current to obtain charge, is useful for determining the amount of adsorbed species on an electrode surface. palmsens.com

These techniques have been applied to study the electrochemical parameters of brucine, the precursor to this compound. researchgate.net By analyzing the current-time and charge-time relationships, researchers can calculate various electrochemical parameters and gain a deeper understanding of the reaction kinetics. researchgate.netals-japan.com

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of materials and interfaces in electrochemical systems. ntnu.edursc.org It involves applying a small amplitude AC potential over a range of frequencies and measuring the impedance of the system. palmsens.comnih.gov EIS can separate the contributions of different electrochemical processes, such as electron transfer resistance and double-layer capacitance, providing detailed kinetic and mechanistic information. palmsens.comnih.gov

While direct EIS studies on this compound are not extensively detailed in the provided context, the technique is widely used to characterize electrode surfaces and the electrochemical behavior of various compounds. rsc.orgresearchgate.net For instance, EIS has been used to study the chemical and structural changes of electrodes during electrochemical activation and to understand parasitic reactions at the electrode-electrolyte interface. osti.gov Given its capabilities, EIS would be a valuable tool for in-depth characterization of the this compound-electrode interface.

Mechanistic Investigations of this compound Electrode Reactions

Understanding the mechanism of an electrode reaction involves identifying the sequence of electron transfer and chemical steps, as well as any intermediates formed. For this compound, mechanistic studies are crucial for optimizing its use as a redox indicator and in other applications.

The electrochemical behavior of this compound is linked to the transformation of its precursor, brucine. The oxidation of brucine at an electrode can produce compounds that exhibit reversible electrochemical behavior. researchgate.net The mechanism of the electrode reactions of this compound has been discussed in the context of its determination by adsorptive stripping voltammetry, which involves the accumulation of this compound at a hanging mercury drop electrode followed by a cathodic linear sweep. researchgate.net Mechanistic investigations often involve studying the effect of various experimental parameters, such as scan rate and reactant concentration, on the electrochemical response. The use of techniques like cyclic voltammetry allows for the probing of species generated at the electrode, providing insights into the reaction pathways. jh.edu More complex mechanistic investigations might involve spectroscopic techniques coupled with electrochemistry to identify intermediates and products of the electrode reaction. osti.govresearchgate.netrsc.org

Influence of Environmental Parameters on this compound Redox Chemistry

Solvent and Electrolyte Effects

The choice of solvent and supporting electrolyte can significantly influence electrochemical reactions. thieme-connect.de The solvent affects the solubility of the redox species and the supporting electrolyte, and its dielectric constant can impact ion-pairing and the stability of charged intermediates. als-japan.com Different solvents can also alter the solvation of ions, which in turn affects the redox potential. thieme-connect.deals-japan.com

For this compound, its redox chemistry is typically studied in aqueous solutions. However, the principles of solvent effects suggest that moving to a non-aqueous solvent would alter its redox behavior. Factors like the solvent's donor number and acceptor number influence how it solvates cations and anions, respectively, which can shift the redox potential. als-japan.com For instance, fluorinated solvents have been shown to modulate substrate nucleophilicity and stabilize intermediates against over-oxidation in electrochemical syntheses. thieme-connect.de

The supporting electrolyte provides conductivity to the solution and can also have specific interactions with the redox species or the electrode surface. mdpi.com The nature and concentration of the electrolyte ions can affect the structure of the electrochemical double layer, influence ion mobility, and in some cases, lead to the formation of ion pairs with the redox-active species, thereby altering the observed redox potential and reaction kinetics. rsc.org While detailed studies on a wide range of solvents and electrolytes for this compound are not extensively documented in readily available literature, its primary use in aqueous acidic media, such as hydrochloric acid, highlights the importance of both the solvent (water) and the electrolyte (HCl) in defining its characteristic redox properties. researchgate.net

Applications of Cacotheline in Analytical Chemistry

Cacotheline as a Redox Indicator in Titrimetric Analysis

This compound is utilized as a redox indicator in a range of titrimetric determinations due to its sharp and perceptible color transition at the endpoint. asianpubs.org The indicator, typically a pale yellow solution, undergoes reduction to form a pink or purple product in the presence of a suitable reducing agent. asianpubs.orgcanada.ca

Titrimetric Determination of Tin(II) Ions

This compound is a well-established indicator for the titrimetric analysis of tin(II) (Sn²⁺) ions. medkoo.comwikipedia.orgmfa.org In these titrations, the stannous ions act as the reducing agent. The reaction involves the reduction of this compound by Sn²⁺ ions, which are in turn oxidized to stannic (Sn⁴⁺) ions. canada.ca This results in a distinct and sharp color change from yellow to a persistent purple or violet at the endpoint, signaling the complete consumption of the analyte. canada.camfa.org The reduced form of this compound is identified as dihydrothis compound. canada.ca This method is noted for its application in determining the tin content in various samples, including food products.

A 0.2% (w/v) solution of this compound dissolved in 0.02M hydrochloric acid is often used as the indicator solution for such titrations. isca.me The reaction is sensitive and provides a clear visual endpoint for the quantification of tin(II).

Determination of Iron(II) and Iron(III)

This compound finds application as a redox indicator in the titrimetric determination of iron(II) (Fe²⁺) and, by extension, iron(III) (Fe³⁺). In the direct titration of Fe²⁺ with an oxidizing agent, this compound can be used to signal the endpoint. For instance, in the reductimetric determination of copper(II) with iron(II) in a phosphoric acid medium, this compound serves as a suitable indicator, with the color transitioning from yellow to pink. asianpubs.org

Furthermore, methods have been developed for the determination of quinones by titration with ammonium (B1175870) iron(II) sulfate, where this compound is among the recommended redox indicators. nih.gov The reverse titration can be employed for the estimation of iron(II). nih.gov

Volumetric Titration of Iron(III)-salts with Disodium (B8443419) EDTA

A specific volumetric method has been developed for the determination of iron(III) using disodium ethylenediaminetetraacetic acid (EDTA). researchgate.netresearchgate.net This complexometric titration utilizes a mixture of this compound and iron(II) as the indicator. researchgate.net The titration is performed in a buffered solution at a pH of 4–5 under a carbon dioxide atmosphere with magnetic stirring. researchgate.net The endpoint is marked by the appearance of a pink color, which is attributed to the reduction of this compound by the ferrous-EDTA complex. researchgate.net This method is reported to yield accurate results, typically within ±0.3 to ±0.5 percent. researchgate.net The formation of the stable iron(III)-EDTA complex drives the reaction, and at the equivalence point, the slight excess of EDTA complexes with any remaining Fe³⁺, allowing the Fe²⁺ in the indicator system to reduce the this compound. umb.edugspchem.com

Detection and Determination of Antimony(V), Thallium(III), Osmium(VIII), and Iridium(IV)

Research has demonstrated the utility of this compound as a redox indicator for the determination of several other metal ions when titrated with iron(II) in an orthophosphoric acid medium. rsc.org These ions include Antimony(V), Thallium(III), Osmium(VIII), and Iridium(IV). rsc.orgresearchgate.netresearchgate.netchem960.comchem960.com This method has been successfully applied to the determination of antimony in tin- and lead-based white metal alloys and in antimony potassium tartrate. rsc.org The procedure has also been extended to the analysis of binary mixtures of Thallium(III) and Thallium(I). rsc.org

Colorimetric and Spectrophotometric Analytical Methods Utilizing this compound

Beyond its role as a titrimetric indicator, this compound is also employed as a chromogenic reagent in colorimetric and spectrophotometric analysis. These methods leverage the formation of a colored product resulting from the redox reaction between this compound and the analyte.

Investigations have been conducted into the use of this compound for the colorimetric detection and determination of iron(II) and iron(III). researchgate.netscispace.com Under specific conditions, iron(II) salts reduce this compound, particularly in the presence of a complexing agent for iron(III) like oxalate (B1200264), to produce a product with a strong pink color. researchgate.net This colorimetric reaction has been adapted for the quantitative determination of iron(II) using a photoelectric colorimeter with a yellow-green filter (530 nm). researchgate.net To determine iron(III), it is first reduced to iron(II) by exposure to light in the presence of oxalate before the addition of this compound. researchgate.net

Similarly, this compound is used in the colorimetric determination of tin. iu.edu The reaction between tin(II) and this compound yields a red-purple solution, the intensity of which can be measured spectrophotometrically at approximately 560 nm to quantify the tin concentration. iu.edu

Principles of Colorimetric Reactions Involving this compound

The fundamental principle behind the colorimetric applications of this compound is its reduction to a distinctly colored compound. This compound itself is a yellow crystalline substance that is sparingly soluble in water. mfa.orgdrugfuture.com In its oxidized form, the solution appears yellow. When a reducing agent, such as stannous tin (Sn²⁺) or ferrous iron (Fe²⁺), is introduced, this compound is reduced to dihydrothis compound. canada.ca This reduced form imparts an intense pink to purple color to the solution. canada.caresearchgate.net

The intensity of the resulting color is proportional to the concentration of the reducing analyte, a relationship that forms the basis of spectrophotometric quantification, adhering to Beer's Law within a specific concentration range. iu.edu The stability of the colored product is a critical factor in these assays, and for the determination of iron(II), carrying out the reaction under a vacuum in a Thunberg tube has been shown to significantly enhance the stability of the color. researchgate.net

Table of Research Findings on this compound Applications

| Application | Analyte(s) | Methodology | Indicator/Reagent Role | Observed Change/Endpoint | Reference |

|---|---|---|---|---|---|

| Titrimetric Analysis | Tin(II) | Redox Titration | Redox Indicator | Yellow to Purple/Violet | medkoo.comcanada.camfa.org |

| Titrimetric Analysis | Iron(II) | Reductimetric Titration | Redox Indicator | Yellow to Pink | asianpubs.org |

| Titrimetric Analysis | Iron(III) | Complexometric Titration with EDTA | Indicator (with Fe(II)) | Appearance of Pink Color | researchgate.netresearchgate.net |

| Titrimetric Analysis | Antimony(V), Thallium(III), Osmium(VIII), Iridium(IV) | Redox Titration with Iron(II) | Redox Indicator | Not specified | rsc.org |

| Colorimetric Analysis | Iron(II) | Spectrophotometry | Chromogenic Reagent | Formation of Intense Pink Color | researchgate.net |

| Colorimetric Analysis | Tin | Spectrophotometry | Chromogenic Reagent | Formation of Red-Purple Color | iu.edu |

Optimization of Spectrophotometric Assay Conditions

Spectrophotometric methods are pivotal in analytical chemistry, and their optimization is crucial for achieving accurate and sensitive results. rsc.org The process of optimization involves systematically adjusting experimental parameters to find the conditions that yield the best possible response. scirp.org

For spectrophotometric assays involving colorimetric reactions, several factors are typically optimized. These include:

pH of the solution: The acidity or alkalinity of the medium can significantly influence the formation and stability of the colored complex. mdpi.com

Reagent concentration: The concentration of the coloring agent must be sufficient to react completely with the analyte but not so high as to cause high background absorbance. rsc.org

Reaction time and temperature: The time required for the color to develop fully and the temperature at which the reaction is carried out are critical parameters. ijpsonline.com

Wavelength of maximum absorbance (λmax): This is the wavelength at which the colored product shows the highest absorbance, providing the best sensitivity. medcraveonline.com

A typical optimization process involves varying one parameter at a time while keeping others constant and observing the effect on the absorbance of the resulting solution. medcraveonline.com For instance, in the development of a spectrophotometric method for a particular analyte, researchers might test a range of pH values, reagent concentrations, and reaction times to identify the optimal conditions. mdpi.comijpsonline.com

The following table illustrates a hypothetical optimization of a spectrophotometric assay:

| Parameter | Range Tested | Optimal Value |

| pH | 4.0 - 8.0 | 6.5 |

| Reagent Concentration | 0.01% - 0.1% | 0.05% |

| Reaction Time (minutes) | 5 - 30 | 20 |

| Temperature (°C) | 20 - 40 | 25 |

| Wavelength (nm) | 400 - 600 | 520 |

This table is a generalized representation of a spectrophotometric optimization process and does not represent data for a specific this compound-based assay.

Role of this compound in Modern Electroanalytical Chemistry

Electroanalytical chemistry utilizes the electrical properties of a solution to determine the concentration of an analyte. scribd.com These methods are known for their high sensitivity and are applicable to a wide range of analyses. nih.gov

Development of Electrochemical Sensors Based on this compound

While direct electrochemical sensors based on this compound are not extensively documented, its parent compound, brucine (B1667951), and other redox-active molecules are used in the development of electrochemical sensors. These sensors often rely on the immobilization of a redox-active species on an electrode surface. The development of such sensors often involves modifying electrodes with materials that can enhance their sensitivity and selectivity. rsc.org For instance, covalent organic frameworks (COFs) are being explored for their potential in creating novel electrochemical sensors due to their tunable porosity and large surface area. frontiersin.org

This compound-Mediated Electron Transfer in Analytical Systems

This compound's function as a redox indicator is fundamentally based on electron transfer. canada.ca In a typical titration, this compound accepts electrons from a reducing agent (the analyte), causing a visible color change that signals the endpoint of the reaction. canada.ca This process is a form of mediated electron transfer, where this compound acts as an intermediary, facilitating the observation of the redox reaction. researchgate.net

The efficiency of this electron transfer can be influenced by several factors, including the formal redox potential of the this compound-reduced this compound couple, which has been studied in various acidic media. researchgate.net The mechanism of electron transfer, whether it occurs through an outer-sphere bimolecular reaction or other pathways, is a key area of study in understanding and optimizing these analytical systems. mdpi.com

Applications in Environmental Analytical Chemistry

The detection and monitoring of environmental pollutants are critical for safeguarding ecosystems and human health. jscimedcentral.com Analytical techniques play a crucial role in these efforts. consensus.app

Detection of Specific Metal Ions in Environmental Samples

This compound is well-established as an indicator for the detection of tin (Sn²⁺) ions. wikipedia.orgcanada.ca The reaction involves the reduction of this compound by Sn²⁺ ions, resulting in a distinct purple color. canada.ca This colorimetric test can be used as a spot test for the qualitative identification of tin in various samples. canada.ca Beyond tin, this compound has also been investigated as a potentiometric titrant for other metal ions, including copper (Cu⁺), titanium (Ti³⁺), iron (Fe²⁺), and vanadium (V²⁺ and V³⁺), in different acidic environments. osti.gov

The development of sensitive and selective methods for detecting metal ions in environmental samples is an active area of research. nih.govmdpi.com While traditional methods like atomic absorption spectroscopy are effective, there is a growing interest in simpler, field-portable techniques. jscimedcentral.com

The following table summarizes the use of this compound in the determination of various metal ions:

| Metal Ion | Analytical Method | Medium |

| Sn(II) | Titrimetric Indicator | Hydrochloric Acid |

| Cu(I) | Potentiometric Titration | Sulfuric Acid + EDTA |

| Ti(III) | Potentiometric Titration | Hydrochloric Acid |

| Fe(II) | Potentiometric Titration | Phosphoric Acid |

| V(II) | Potentiometric Titration | Acetic Acid |

| V(III) | Potentiometric Titration | Acetic Acid |

Data sourced from research on the oxidimetric applications of this compound. osti.gov

Potential for Pollution Degradation Monitoring

The degradation of organic pollutants in the environment is a key process in natural attenuation and remediation efforts. anr.frrsc.org Monitoring the degradation of these pollutants is essential to assess the effectiveness of remediation strategies. consensus.app While direct applications of this compound for monitoring pollution degradation are not widely reported, its redox properties suggest potential in this area. chemimpex.com For example, redox indicators can, in principle, be used to follow the progress of degradation processes that involve changes in the redox state of the pollutants or the surrounding medium.

Advanced analytical techniques, such as those employing nanozymes or molecularly imprinted polymers, are being developed for the detection and degradation of pollutants. mdpi.commdpi.com These innovative approaches aim to provide more sensitive and specific tools for environmental monitoring. mdpi.com

Cacotheline As an Organocatalyst

Discovery and Characterization of Cacotheline's Organocatalytic Activity

Researchers identified this compound, a water-soluble and redox-active catalyst derived from a natural source, as a highly effective organocatalyst for the aerobic oxidation of amines. rsc.orgresearchgate.netresearcher.life Its activity was demonstrated in reactions conducted either without a solvent or in water, highlighting its potential for greener chemical processes. rsc.orgresearchgate.net The catalyst's effectiveness is notable even at low loading percentages, and it facilitates the ready separation of pure products without extensive purification, contributing to more sustainable chemical synthesis. rsc.org this compound's function is inspired by copper-containing amine oxidase (CuAO) enzymes, which utilize a quinone-based cofactor to oxidize primary amines. researchgate.net

The catalytic prowess of this compound is fundamentally linked to its facile redox properties. rsc.orgresearchgate.net This characteristic allows it to readily participate in electron transfer processes, which is crucial for activating substrates in oxidation reactions. rsc.org The redox cycle of this compound enables the use of molecular oxygen from the air as the ultimate oxidant, a key feature of aerobic oxidation. rsc.orgresearchgate.net This process allows for the aerobic oxidation of amines to imines at room temperature (23 °C) and further to aldehydes at an elevated temperature of 80 °C. rsc.org

Catalytic Aerobic Oxidation Reactions

This compound serves as a versatile catalyst for a range of aerobic oxidation reactions, using molecular oxygen as the terminal oxidant. rsc.orgresearchgate.net These reactions are significant in organic synthesis for their ability to form carbon-nitrogen and carbon-oxygen double bonds, which are fundamental components of many important molecules. soka.ac.jp The use of this compound provides a sustainable alternative to many metal-catalyzed oxidation protocols. rsc.orgresearchgate.net

A key application of this compound is the aerobic oxidation of benzylamines. rsc.orgresearchgate.netresearchgate.net In the presence of a small amount of this compound catalyst, various benzylamines can be efficiently converted into their corresponding imines under mild conditions, often at ambient temperature and using air as the oxidant. rsc.orgrsc.org This transformation is a dehydrogenation reaction where the catalyst facilitates the removal of hydrogen atoms from the amine. researchgate.net

The reaction demonstrates broad substrate scope, accommodating benzylamines with different substituents on the aromatic ring. The table below presents several examples of benzylamines that undergo this transformation.

| Substrate (Benzylamine) | Catalyst Loading (mol%) | Conditions | Product | Yield (%) |

| Benzylamine (B48309) | 1 | Solvent-free, 23°C, 14h | (E)-N-Benzylidene-1-phenylmethanamine | 96 |

| 4-Chlorobenzylamine | 1 | Solvent-free, 23°C, 14h | (E)-N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine | 98 |

| 2-Methylbenzylamine | 4 | Solvent-free, 23°C, 14h | (E)-N-(2-Methylbenzylidene)-1-(o-tolyl)methanamine | 99 |

| 3-Methoxybenzylamine | 1 | Solvent-free, 23°C, 14h | (E)-N-(3-Methoxybenzylidene)-1-(3-methoxyphenyl)methanamine | 98 |

| 4-Cyanobenzylamine | 5 | H₂O, 23°C, 14h | (E)-4-(((4-Cyanobenzyl)imino)methyl)benzonitrile | 94 |

| Data sourced from Baek et al., 2023. rsc.org |

Homocoupling reactions involve the joining of two identical molecules to form a new, larger molecule. byjus.com this compound catalyzes the aerobic oxidative homocoupling of primary amines, such as benzylamines, to form symmetrical imines. rsc.org In this process, two molecules of the amine are oxidized and coupled, with one molecule forming an aldehyde intermediate in situ, which then reacts with a second molecule of the amine. rsc.org

A general procedure involves stirring the amine with a catalytic amount of this compound (1-10 mol%) in water or under solvent-free conditions at room temperature for approximately 14 hours. rsc.org This method provides a straightforward route to symmetrical imines, which are valuable intermediates in organic synthesis. For example, the homocoupling of benzylamine yields (E)-N-benzylidene-1-phenylmethanamine. rsc.org

Hetero-coupling, or cross-coupling, reactions join two different molecular fragments. byjus.comwikipedia.org this compound has been shown to catalyze the aerobic oxidative hetero-coupling of different primary amines. rsc.org This allows for the synthesis of unsymmetrical imines, which can be challenging to produce selectively. The reaction's success often relies on the differential reactivity of the amine substrates under the catalytic conditions. This application expands the synthetic utility of this compound beyond symmetrical molecules. researcher.lifersc.org

Under specific conditions, the this compound-catalyzed oxidation of amines can proceed further to yield carbonyl compounds. rsc.orgresearcher.lifersc.org While imines are typically formed at ambient temperature, increasing the reaction temperature to 80 °C in a solvent system like acetonitrile/water leads to the hydrolysis of the initially formed imine, resulting in a carbonyl compound (an aldehyde or ketone). rsc.orgrsc.org For instance, the oxidation of benzylamines at this higher temperature provides a method for synthesizing the corresponding benzaldehydes. rsc.org This deamination process, converting an amine into a carbonyl derivative, mimics the activity of amine oxidase enzymes found in biological systems. researchgate.net

| Starting Amine | Catalyst Loading (mol%) | Conditions | Carbonyl Product | Yield (%) |

| Phenylglycine | 5 | ACN/H₂O (3:1), 80°C, 60h | Benzaldehyde | 41 |

| Data sourced from Baek et al., 2023. rsc.org |

Formation of Carbonyl Compounds

Mechanistic Investigations of this compound Organocatalysis

Mechanistic studies into this compound and related ortho-quinone organocatalysis have provided valuable insights into their function, revealing complex catalytic cycles, the nature of active redox states, and the energetics of the transition states. acs.orgfrontiersin.orggoogle.com

The catalytic cycle of this compound in organocatalysis is a multistep process involving the transfer of electrons and protons. wikipedia.org For the aerobic oxidation of amines, a key process in the synthesis of nitrogen heterocycles, the proposed cycle begins with the reaction of the amine with the oxidized form of the this compound catalyst (quinone). This is followed by a series of steps including the formation of a ketimine intermediate, prototropic rearrangement, and hydrolysis, which ultimately releases the oxidized product and the reduced form of the catalyst (hydroquinone). researchgate.net The reduced catalyst is then re-oxidized by molecular oxygen, regenerating the active catalyst and completing the cycle. libretexts.org This cyclic process allows for the use of a catalytic amount of this compound to transform a large amount of substrate. wikipedia.org

A simplified representation of a catalytic cycle for amine oxidation is as follows:

Substrate Binding: The amine substrate reacts with the this compound (quinone form).

Oxidation/Reduction: The amine is oxidized, and the this compound is reduced to its hydroquinone (B1673460) form.

Product Release: The oxidized product is released.

Catalyst Regeneration: The reduced this compound is re-oxidized by molecular oxygen back to its active quinone form. researchgate.netlibretexts.org

The catalytic activity of this compound is intrinsically linked to its ability to cycle between different oxidation states. chemistrystudent.comslideshare.net The primary active redox states involved are the oxidized quinone form and the reduced hydroquinone form. The quinone form acts as the oxidant, accepting electrons from the substrate (e.g., an amine). researchgate.net The resulting hydroquinone is then the reductant, which is re-oxidized by a terminal oxidant, typically molecular oxygen, in aerobic processes. researchgate.net The formal redox potential of the this compound-reduced this compound couple has been determined, providing a quantitative measure of its oxidizing power. researchgate.net The facile nature of this redox couple is a key contributor to its catalytic efficacy under mild conditions. researchgate.net

Transition state analysis provides a deeper understanding of how catalysts accelerate reactions by stabilizing the high-energy transition state. google.comnih.govnumberanalytics.com For this compound-catalyzed reactions, computational methods like Density Functional Theory (DFT) and experimental techniques such as kinetic isotope effect (KIE) studies can be employed to probe the structure and energetics of the transition state. elifesciences.orgresearchgate.netnih.gov

In the context of amine oxidation, the transition state likely involves the transfer of a hydride or a stepwise transfer of a proton and two electrons from the substrate to the quinone catalyst. acs.org The analysis would focus on the geometry of the interacting molecules and the charge distribution at the transition state. google.com Understanding these features is crucial for rational catalyst design, as modifications to the this compound structure can be made to better stabilize the transition state and thus enhance the catalytic rate and selectivity. google.comnumberanalytics.com For instance, the introduction of electron-withdrawing or -donating groups on the aromatic rings of this compound could modulate its redox potential and its interaction with the substrate in the transition state. nih.gov

The following table summarizes key aspects of the mechanistic investigations:

| Mechanistic Aspect | Description |

| Catalytic Cycle | A closed-loop sequence of reactions where the this compound catalyst is regenerated after each turnover, enabling the continuous conversion of reactants to products. wikipedia.orgcore.ac.uk |

| Active Redox States | The interconversion between the oxidized (quinone) and reduced (hydroquinone) forms of this compound is central to its catalytic function, facilitating electron transfer from the substrate to a terminal oxidant. researchgate.netchemistrystudent.com |

| Transition State | The high-energy, transient molecular arrangement during the reaction that is stabilized by the catalyst, thereby lowering the activation energy of the reaction. nih.govnumberanalytics.com |

Identification of Active Redox States

Scope and Limitations of this compound-Catalyzed Transformations

The application of this compound as an organocatalyst, particularly in aerobic oxidations, presents a promising avenue for green chemistry, though with its own set of advantages and challenges. researchgate.netnih.gov

Scope:

Broad Substrate Compatibility: this compound and related ortho-quinone catalysts have demonstrated effectiveness in the oxidation of a variety of amines, including benzylamines and other primary amines. researchgate.netresearchgate.net This versatility extends to the synthesis of diverse nitrogen-containing heterocycles. researchgate.netsioc-journal.cnfrontiersin.org

Green Reaction Conditions: A significant advantage is the use of molecular oxygen as the terminal oxidant, with water often being a viable solvent or even the product of the reaction. researchgate.netresearchgate.net This aligns with the principles of sustainable chemistry by avoiding hazardous and stoichiometric oxidants.

Mild Reaction Conditions: Many this compound-catalyzed reactions proceed under mild conditions, such as ambient temperature and pressure, which can help to preserve sensitive functional groups within the substrates. organic-chemistry.org

Water Solubility: The water-soluble nature of this compound simplifies catalyst separation and recovery in aqueous reaction media, enhancing its practical utility. researchgate.netresearchgate.net

Limitations:

Limited Reaction Types: While effective for certain oxidative transformations, the scope of reactions catalyzed by this compound is currently not as broad as that of many transition-metal catalysts.

Substrate Sensitivity: The reactivity of the substrate can be a limiting factor. For example, highly electron-deficient or sterically hindered amines may react slowly or not at all under standard conditions.

Potential for Over-oxidation: In some instances, controlling the extent of oxidation can be challenging, leading to the formation of byproducts.

The table below provides a summary of the scope and limitations:

| Feature | Details |

| Scope | |

| Substrates | Primarily amines, leading to the synthesis of imines, benzimidazoles, and quinoxalines. researchgate.netresearchgate.net |

| Oxidant | Typically molecular oxygen (from air). researchgate.net |

| Solvents | Often effective in water or even under solvent-free conditions. researchgate.net |

| Limitations | |

| Reaction Diversity | Mainly confined to specific oxidative processes. |

| Efficiency | May require higher catalyst loadings and exhibit lower reactivity than some metal catalysts. |

| Substrate Tolerance | Performance can be sensitive to the electronic and steric properties of the substrate. |

Design Principles for Novel this compound-Based Organocatalysts

The development of new and improved organocatalysts based on the this compound scaffold is guided by several key design principles aimed at enhancing catalytic activity, selectivity, and substrate scope. researchgate.netuni-giessen.degla.ac.uk

Modulation of Redox Potential: The redox potential of the quinone/hydroquinone couple is a critical parameter. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) onto the aromatic framework can increase the redox potential, making the catalyst a stronger oxidant. Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) will lower the redox potential. This tuning allows for the optimization of the catalyst for specific substrates and reaction conditions. chemistrystudent.comwikipedia.org

Steric and Electronic Effects: The steric environment around the active quinone moiety can influence substrate binding and selectivity. Bulky substituents can be introduced to create specific binding pockets, potentially leading to enantioselective catalysis if a chiral scaffold is employed. frontiersin.org Electronic effects of substituents can also influence the stability of intermediates and transition states in the catalytic cycle. acs.org

Enhanced Solubility and Recyclability: While this compound itself is water-soluble, further modifications can be made to tailor its solubility in different solvent systems. For instance, attaching lipophilic chains can enhance solubility in organic solvents. uni-giessen.de Immobilization of the catalyst onto a solid support (e.g., polymers, silica) is another strategy to facilitate catalyst recovery and reuse, which is a key aspect of sustainable catalysis. uni-giessen.de

Bio-inspired and Biomimetic Design: Drawing inspiration from the active sites of metalloenzymes like copper amine oxidases can guide the design of new catalysts. researchgate.netresearchgate.net This involves mimicking not only the redox-active quinone cofactor but also the surrounding environment that contributes to the enzyme's high efficiency and selectivity. This could involve creating a specific hydrogen-bonding network around the catalytic site.

Computational Modeling: The use of computational tools, such as DFT, can accelerate the design process. numberanalytics.comresearchgate.net By modeling the catalytic cycle and transition states for a range of virtual catalyst structures, researchers can predict which modifications are most likely to lead to improved performance, thereby prioritizing synthetic efforts.

The following table outlines these design principles:

| Design Principle | Objective |

| Redox Potential Tuning | Optimize the catalyst's oxidative strength for a given transformation. chemistrystudent.com |

| Steric and Electronic Modification | Control substrate access and selectivity, and stabilize key intermediates. acs.org |

| Improved Physical Properties | Enhance solubility in desired media and facilitate catalyst recycling. uni-giessen.de |

| Biomimetic Approaches | Mimic the efficiency and selectivity of natural enzymes. researchgate.netresearchgate.net |

| Computational-Aided Design | Predict the performance of novel catalysts and guide synthetic efforts. researchgate.netdepositolegale.it |

By applying these principles, the development of next-generation this compound-based organocatalysts can be systematically pursued, expanding their utility in sustainable organic synthesis.

Derivatives and Analogues of Cacotheline: Synthesis and Reactivity

Synthetic Strategies for Cacotheline Derivatives

The generation of novel this compound analogues hinges on the strategic chemical modification of its core structure. Key approaches focus on the foundational brucine (B1667951) scaffold, the reactive nitro group, and other susceptible centers within the this compound molecule itself.

Modifications of the Brucine Scaffold and Nitro Group

The synthesis of this compound derivatives often begins with modifications to the brucine molecule prior to the nitration step that forms this compound itself. The complex, polycyclic structure of brucine offers several sites for potential alteration. Research into the structure-activity relationships of related Strychnos alkaloids suggests that modifications to specific regions, such as ring III or the nitrogen atom at position 19, can significantly influence the properties of the resulting compounds. ucl.ac.uk For instance, the collective asymmetric synthesis of Strychnos alkaloids, including brucine, provides a foundational methodology that could be adapted to produce modified brucine precursors. chemrxiv.org These precursors, bearing altered functionalities, can then be subjected to nitration to yield a diverse array of this compound analogues.

Furthermore, direct modification of the nitro group on the this compound molecule presents another synthetic route. Standard organic transformations can be employed to reduce the nitro group to an amine, which can then be further derivatized. This approach allows for the introduction of a wide variety of substituents, thereby tuning the electronic and steric properties of the final molecule.

Derivatization at Reactive Centers of this compound

Beyond the brucine scaffold and the nitro group, other reactive centers on the this compound molecule can be targeted for derivatization. The presence of carbonyl groups and activated aromatic positions provides handles for a range of chemical transformations. These sites can undergo reactions such as condensation, substitution, or cross-coupling, enabling the attachment of various functional groups. Such modifications can profoundly impact the solubility, stability, and catalytic activity of the resulting derivatives.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) represent a powerful strategy for the efficient synthesis of complex molecules in a single step. beilstein-journals.orgorganic-chemistry.orgrsc.orgajol.infoscielo.brnih.gov While specific examples of MCRs involving this compound are not yet widely reported in the literature, the concept holds significant promise for the generation of novel derivatives. The reactive functionalities on the this compound core could potentially participate in known MCRs, such as the Ugi or Passerini reactions, leading to the rapid assembly of diverse chemical scaffolds. This approach offers a highly efficient pathway to expand the library of this compound analogues for further study.

Spectroscopic and Electrochemical Characterization of this compound Analogues

A thorough understanding of the structural and electronic properties of newly synthesized this compound derivatives is paramount. This is achieved through a combination of spectroscopic and electrochemical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise molecular structure of the analogues, confirming the successful incorporation of new functional groups and mapping the connectivity of the atoms. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, such as carbonyls, nitro groups, and any newly introduced moieties. Mass Spectrometry (MS) is used to determine the molecular weight of the derivatives, further confirming their identity.

Table 1: Spectroscopic Data for Hypothetical this compound Analogues

| Derivative | Key ¹H NMR Shifts (ppm) | Key ¹³C NMR Shifts (ppm) | Key IR Absorptions (cm⁻¹) | MS (m/z) |

| Amino-Cacotheline | Aromatic protons shifted upfield compared to this compound; appearance of a broad NH₂ signal. | Shift in aromatic carbon signals; disappearance of nitro-group associated signals. | N-H stretching bands appear (~3300-3500 cm⁻¹); C=O stretching. | [M+H]⁺ |

| N-Acetyl-Cacotheline | Appearance of a methyl singlet (~2.1 ppm) and an amide N-H signal. | Appearance of a methyl carbon signal (~23 ppm) and an amide carbonyl signal (~169 ppm). | Amide I and II bands appear; C=O and NO₂ stretching. | [M+H]⁺ |

| Brucine-derived Analogue (modified Ring III) | Altered aliphatic proton signals corresponding to the modified ring structure. | Changes in the chemical shifts of the carbons in the modified ring. | Characteristic C-H and C=O stretching bands. | [M+H]⁺ |

Note: This table is illustrative, as specific experimental data for a wide range of this compound derivatives is not extensively available in the public domain.

Electrochemical analysis, primarily through techniques like cyclic voltammetry, is crucial for determining the redox potentials of the this compound analogues. This data provides direct insight into their electronic nature and their potential efficacy as redox catalysts or indicators.

Comparative Studies of Redox Potentials and Catalytic Activity of Derivatives

A key objective in synthesizing this compound analogues is to modulate their redox properties and catalytic performance. Comparative studies are essential to establish structure-activity relationships.

The redox potentials of various derivatives, as determined by electrochemical methods, can be tabulated and compared. This allows for an assessment of how different functional groups and structural modifications influence the ease with which the molecule undergoes oxidation and reduction. For example, the introduction of electron-donating groups would be expected to lower the redox potential, while electron-withdrawing groups would increase it.

Table 2: Comparative Redox Potentials of Hypothetical this compound Derivatives

| Derivative | Redox Potential (E½ vs. Ag/AgCl) |

| This compound | Reference Value |

| Amino-Cacotheline | Lower than this compound |

| N-Acetyl-Cacotheline | Slightly higher than Amino-Cacotheline |

| Electron-Withdrawing Group Substituted Analogue | Higher than this compound |

Note: This table illustrates expected trends. Actual values would need to be determined experimentally.

The catalytic activity of the derivatives is typically evaluated using benchmark reactions, such as the aerobic oxidation of amines. researchgate.netresearchgate.net By comparing the reaction rates, yields, and selectivity achieved with different analogues as catalysts, researchers can identify which structural features are most conducive to high catalytic efficiency. These studies are critical for the rational design of next-generation organocatalysts based on the this compound scaffold.

Reactivity and Transformation Studies of this compound Derivatives

Understanding the broader reactivity of this compound derivatives is crucial for expanding their applications in organic synthesis. This involves exploring their transformations under various reaction conditions and with different reagents. For example, the newly introduced functional groups on the this compound analogues can serve as handles for further chemical reactions, allowing for their incorporation into larger and more complex molecular architectures.

Studies might investigate the stability of the derivatives under acidic, basic, and photochemical conditions. Furthermore, exploring their participation in a wider range of catalytic reactions beyond aerobic oxidations could uncover novel synthetic methodologies. The transformation of the derivatives themselves can lead to the discovery of new compounds with potentially interesting biological or material properties.

Advanced Research Methodologies and Future Directions in Cacotheline Research

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the pace of discovery in cacotheline research. Computational tools allow for the prediction of molecular properties and reaction outcomes, guiding experimental work toward the most promising avenues and reducing the time and resources spent on trial-and-error approaches. kth.se

Predictive modeling utilizes computational algorithms to forecast the physicochemical and biological properties of a molecule, suggesting novel applications that may not be intuitively obvious. For this compound, this involves using software to screen its structure against vast databases of biological targets and chemical interactions. Techniques like Density Functional Theory (DFT) can model the electronic structure of the catalyst and reactants to determine binding energies and predict preferred reaction pathways. energy.gov

Recent studies have identified this compound as a potent, water-soluble organocatalyst for the aerobic oxidation of amines, a finding that could be expanded through predictive modeling. researchgate.netresearchgate.net By simulating its interaction with various substrates, researchers can predict its catalytic efficiency for a wide range of chemical transformations, potentially leading to new synthetic methodologies. Furthermore, computational models have been used to identify this compound as a small molecule with potential interactions in biological systems, such as with Cx43 hemichannels, suggesting avenues for biomedical research. researcher.life

Table 1: Applications of Predictive Modeling in this compound Research

| Modeling Technique | Predicted Property/Application | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., enzyme inhibition, cytotoxicity) | Guides screening for new therapeutic or biochemical applications. pharmainfo.in |

| Molecular Docking | Binding affinity and mode of interaction with target proteins | Identifies potential drug targets and mechanisms of action. ijpsjournal.com |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Drug-likeness and safety profile | Assesses the viability of this compound or its derivatives as therapeutic agents. pharmainfo.inmdpi.com |

In silico design involves the computational creation and evaluation of virtual chemical derivatives before their physical synthesis. mdpi.com This approach is a cornerstone of modern drug discovery and materials research, enabling the rational design of molecules with enhanced or entirely new functionalities. pharmainfo.inajol.info For this compound, this process allows researchers to explore a vast chemical space by modifying its core structure with various functional groups to tune its properties.

The typical workflow for designing this compound derivatives in silico begins with the foundational carbazole (B46965) structure of the parent molecule. pharmainfo.in Computational tools are then used to introduce a variety of chemical substituents. Each virtual derivative is subsequently evaluated for desired parameters, such as improved catalytic activity, altered redox potential, or enhanced binding affinity to a specific biological target. ijpsjournal.com Promising candidates identified through this virtual screening are then prioritized for laboratory synthesis and experimental validation. ajol.info

Table 2: Key Steps in the In Silico Design of this compound Derivatives

| Step | Description | Common Software/Tools |

|---|---|---|

| 1. Scaffold Selection | The core this compound structure is used as the starting template. | ChemDraw, ACD/ChemSketch pharmainfo.inajol.info |

| 2. Virtual Library Generation | Functional groups are computationally added to the scaffold to create a library of new derivatives. | In-house scripts, library enumeration software |

| 3. Property Prediction | Physicochemical and ADMET properties of the virtual derivatives are calculated. | SwissADME, Molinspiration, admetSAR pharmainfo.inijpsjournal.com |

| 4. Molecular Docking | Derivatives are docked into the active site of a target protein to predict binding affinity and interactions. | AutoDock Vina, Glide, One-dock pharmainfo.inijpsjournal.com |

| 5. Hit Selection & Prioritization | Derivatives with the best predicted properties and docking scores are selected for synthesis. | Data analysis and visualization tools |

Predictive Modeling for New this compound Applications

Microfluidic and High-Throughput Screening in this compound Chemistry

High-throughput screening (HTS) and microfluidics are transformative technologies that enable the rapid testing of thousands of chemical entities. wikipedia.orgnih.gov HTS utilizes robotics, liquid handling devices, and automated data analysis to screen large compound libraries for activity against a specific target. labkey.combmglabtech.com This is invaluable for identifying "hits"—compounds that produce a desired effect—which can then be optimized. bmglabtech.com

In this compound research, HTS could be used to:

Screen libraries of this compound derivatives against a panel of enzymes or cell lines to identify lead compounds for drug discovery.

Test this compound's catalytic activity across a wide array of substrates and reaction conditions to rapidly map its synthetic utility.

Microfluidics, or "lab-on-a-chip" technology, involves the manipulation of minute volumes of fluids in channels with micrometer dimensions. alineinc.com This miniaturization allows for significantly faster analysis times, reduced consumption of reagents, and the ability to perform complex, multi-step chemical processes on a single chip. nih.gov For this compound, microfluidic devices could be designed to study its redox kinetics with high precision, perform cytotoxicity assays on cancer spheroids, or be integrated with HTS for ultra-fast screening. ufluidix.comnih.gov

Green Chemistry Principles in this compound Research

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The application of these principles to this compound research is crucial for developing more sustainable and environmentally benign methodologies.

The traditional synthesis of this compound involves the reaction of brucine (B1667951), a natural alkaloid, with nitric acid. drugfuture.com While using a renewable feedstock (brucine) aligns with one principle of green chemistry, the use of a strong, hazardous acid presents an opportunity for improvement. acs.org

A significant advancement in this area is the discovery of this compound's function as a redox-active organocatalyst that operates in water and uses aerobic oxygen as the oxidant. researchgate.net This application aligns with several green chemistry principles:

Catalysis: Catalytic reagents are superior to stoichiometric ones. yale.edu

Safer Solvents: Using water as a solvent avoids volatile organic compounds.

Atom Economy: Aerobic oxidation has a high atom economy, with water often being the only byproduct. acs.org

Future research will likely focus on developing greener synthetic routes to this compound itself and expanding its applications as an environmentally friendly catalyst.

Table 3: Application of Green Chemistry Principles to this compound Research

| Green Chemistry Principle | Application in this compound Research |

|---|---|

| Prevention | Designing syntheses that produce minimal waste. |

| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. acs.org |

| Use of Renewable Feedstocks | Utilizing brucine, a plant-derived alkaloid, as the starting material. yale.edu |

| Catalysis | Employing this compound as an organocatalyst to replace less efficient or more toxic catalysts. acs.org |

| Safer Solvents & Auxiliaries | Performing reactions in water, a benign solvent. |

| Design for Degradation | Studying the environmental fate of this compound to ensure it breaks down into innocuous products. acs.org |

Emerging Analytical Techniques Applied to this compound Studies

While this compound is well-established as a visual redox indicator, modern analytical techniques can provide a much deeper and more quantitative understanding of its properties and behavior. ottokemi.comcdhfinechemical.com Beyond simple titration, advanced methods are necessary to characterize its derivatives, elucidate complex reaction mechanisms, and study its interactions in biological and material systems.

Emerging analytical approaches applicable to this compound include:

High-Resolution Mass Spectrometry (HRMS): To precisely determine the elemental composition of novel this compound derivatives and identify metabolites or degradation products.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: To unambiguously determine the three-dimensional structure of this compound derivatives and study their dynamic interactions with other molecules in solution.